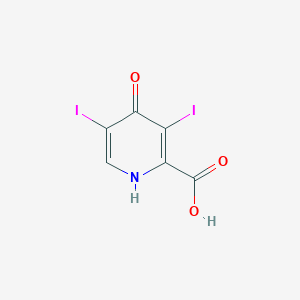

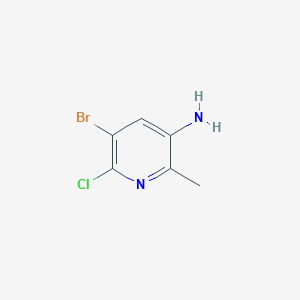

5-Bromo-6-chloro-2-methylpyridin-3-amine

Descripción general

Descripción

Synthesis Analysis

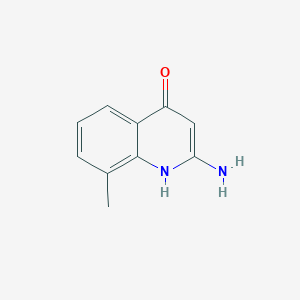

The synthesis of 5-Bromo-6-chloro-2-methylpyridin-3-amine involves palladium-catalyzed Suzuki cross-coupling reactions. This process involves the reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . An improved synthesis method has also been reported .Molecular Structure Analysis

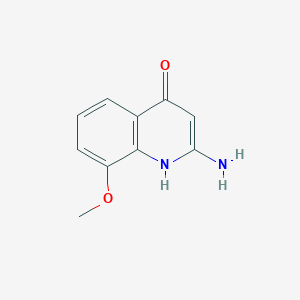

The molecular structure of 5-Bromo-6-chloro-2-methylpyridin-3-amine can be represented by the InChI code: 1S/C6H6BrClN2/c1-3-5(9)2-4(7)6(8)10-3/h2H,9H2,1H3 . Further analysis of the frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements can provide insights into the possible reaction pathways .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-6-chloro-2-methylpyridin-3-amine are primarily Suzuki cross-coupling reactions. These reactions are facilitated by palladium catalysis and involve the reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .Physical And Chemical Properties Analysis

5-Bromo-6-chloro-2-methylpyridin-3-amine is a solid substance with a molecular weight of 221.48 . It has a melting point of 163-164 degrees Celsius .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The synthesis of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine has been explored. Researchers have employed palladium-catalyzed Suzuki cross-coupling reactions to produce compounds like 5-aryl-2-methylpyridin-3-amine. These derivatives exhibit potential as chiral dopants for liquid crystals .

Chemoselective Amination Processes

5-Bromo-2-chloro-4-methylpyridin-3-amine and structurally related compounds play a crucial role in chemoselective amination processes. These reactions are valuable in synthetic chemistry for creating specific nitrogen-containing compounds.

Cholinergic Drug Synthesis

The compound serves as an important intermediate for the synthesis of cholinergic drugs. These drugs are used to treat gastrointestinal diseases, making this application particularly relevant .

Biological Activities and Biofilm Inhibition

Researchers have investigated the anti-thrombolytic, biofilm inhibition, and haemolytic activities of pyridine derivatives derived from 5-bromo-2-methylpyridin-3-amine. These studies provide insights into potential therapeutic applications .

Materials Science and Liquid Crystals

As mentioned earlier, some of the synthesized pyridine derivatives may serve as chiral dopants for liquid crystals. Understanding their electronic properties and reactivity is essential for materials science applications .

Organic Synthesis and Functionalization

Beyond the specific applications mentioned, 5-bromo-2-methylpyridin-3-amine can be used as a versatile building block in organic synthesis. Its functional groups allow for further modification and diversification of chemical structures .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also be used as a reagent in such reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound would interact with a palladium catalyst and an organoboron reagent . The palladium catalyst facilitates the formation of a new carbon-carbon bond between the compound and the organoboron reagent . This process involves two key steps: oxidative addition and transmetalation .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound would be involved in the synthesis of more complex organic molecules .

Result of Action

The molecular and cellular effects of 5-Bromo-6-chloro-2-methylpyridin-3-amine’s action would depend on its specific use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds, enabling the synthesis of more complex organic molecules .

Action Environment

The action, efficacy, and stability of 5-Bromo-6-chloro-2-methylpyridin-3-amine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the compound should be stored in a dark place at room temperature to maintain its stability .

Propiedades

IUPAC Name |

5-bromo-6-chloro-2-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-5(9)2-4(7)6(8)10-3/h2H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDMIBLCBCOCNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-chloro-2-methylpyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.